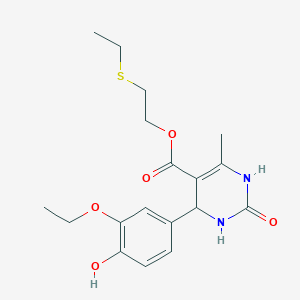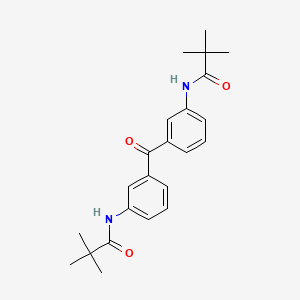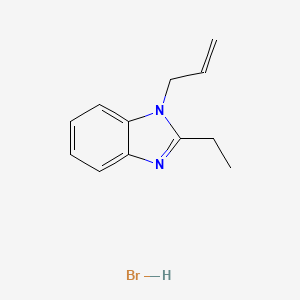![molecular formula C17H18N4O4 B5070436 N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5070436.png)
N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group and a tetrahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, including the formation of the cyclopropylcarbamoyl group and the assembly of the tetrahydropyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide include other tetrahydropyrimidine derivatives and compounds with cyclopropylcarbamoyl groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further study .
Eigenschaften
IUPAC Name |
N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-20-13(9-14(22)21(2)17(20)25)16(24)19-12-6-4-3-5-11(12)15(23)18-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYYLPWOUKPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NC2=CC=CC=C2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)
![Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B5070363.png)
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)

![METHYL 3-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5070406.png)
![(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)prop-2-enamide](/img/structure/B5070413.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)

